molecular formula C22H23N3O4S B2686723 N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105237-48-6

N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2686723
CAS No.: 1105237-48-6
M. Wt: 425.5
InChI Key: MYFWUWIJROXQMM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the methoxybenzyl groups: The methoxybenzyl groups can be introduced through nucleophilic substitution reactions, where the appropriate methoxybenzyl halides react with the dihydropyrimidinone intermediate.

    Thioether formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl groups or the thioether linkage, leading to the formation of alcohols or thiols, respectively.

    Substitution: The methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-(2-((4-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Similar structure but with different substitution patterns on the benzyl groups.

    N-(4-methoxybenzyl)-2-(2-((3-methoxyphenyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Similar structure but with different aromatic substitutions.

Uniqueness

N-(4-methoxybenzyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and thioether groups

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-8-6-15(7-9-18)13-23-20(26)11-17-12-21(27)25-22(24-17)30-14-16-4-3-5-19(10-16)29-2/h3-10,12H,11,13-14H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFWUWIJROXQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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